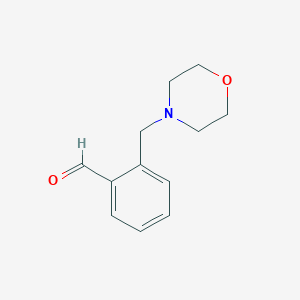

2-(モルホリノメチル)ベンズアルデヒド

説明

2-(Morpholinomethyl)benzaldehyde is a compound that can be involved in various chemical reactions due to its aldehyde functional group and the presence of a morpholine ring. The morpholine moiety is a versatile heterocycle that can participate in the formation of different types of compounds, including Schiff bases and hybrid molecules with potential biological activities.

Synthesis Analysis

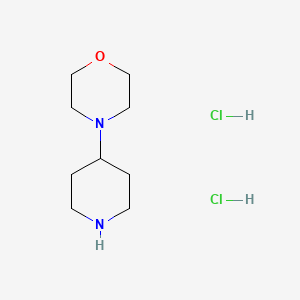

The synthesis of compounds related to 2-(Morpholinomethyl)benzaldehyde often involves catalytic methods or reactions with other functional groups. For instance, triazolium salts derived from morpholinone have been used to catalyze chemoselective cross-benzoin reactions, which could potentially be applied to synthesize substituted derivatives of 2-(Morpholinomethyl)benzaldehyde . Additionally, the Mannich reaction, which is known for creating bonds between an amine and an aldehyde, could be a method to synthesize morpholinomethyl derivatives, as demonstrated in the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Morpholinomethyl)benzaldehyde has been studied using various spectroscopic techniques and crystallography. For example, a Schiff base related to 2-(Morpholinomethyl)benzaldehyde has been characterized by IR, NMR, and UV-visible spectroscopy, and its crystal structure has been determined, revealing the importance of intramolecular hydrogen bonding . Density functional theory (DFT) has also been employed to study the molecular structure and properties of related compounds, providing insights into bond lengths, angles, and vibrational frequencies .

Chemical Reactions Analysis

2-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions, as seen in the study of substituted benzaldehydes' reactivity with morpholinium chlorochromate, leading to the formation of benzoic acids . The compound's reactivity in Diels-Alder reactions has also been explored, with the nature of the products depending on the conformation and substituents of the morpholinobutadienes involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholinomethyl)benzaldehyde derivatives can be influenced by their molecular structure. For instance, the vasorelaxant activity of benzofuran-morpholinomethyl-pyrazoline hybrids has been linked to their physicochemical parameters, such as solubility and structural connectivity . The spectroscopic studies of related compounds provide data on their electronic spectra and chemical shifts, which are essential for understanding their physical properties . Furthermore, the reactivity of these compounds in various solvents has been analyzed, showing the influence of solvent effects on reaction rates .

科学的研究の応用

マラリア治療と細胞増殖阻害作用

モルホリンの新規シッフ塩基は、2-ヒドロキシ-3-(モルホリノメチル)ベンズアルデヒドと複数のモノおよびビス芳香族アミンとの反応によって調製されました 。これらの化合物は、P. ファルシパラムK14株に対してマラリア治療薬として評価され、中等度から優れた活性を示しました 。 さらに、これらの誘導体は、U937白血病由来細胞株に対して強力な細胞増殖阻害作用を示します .

創薬

モルホリン骨格は、製薬業界で薬物設計に広く利用されてきました。これは、しばしば薬物動態特性の改善をもたらすためです 。 世界医薬品インデックスには、この構造特徴を含む100種類以上の医薬品が含まれており、側鎖、骨格、および縮合環系として存在しています .

炎症性疾患の治療

さまざまな誘導体が合成されており、炎症性疾患、痛みまたは片頭痛、喘息、および嘔吐の治療に大きな可能性を示しています .

虚血性症候群と脳の老化の治療

モルホリン誘導体は、虚血性症候群と脳の老化の治療に使用されてきました .

化学療法誘発性悪心・嘔吐(CINV)の予防

モルホリン誘導体は、成人における高度に催吐性のある化学療法によって起こる可能性のある急性および遅発性化学療法誘発性悪心・嘔吐(CINV)の予防に使用されてきました .

食欲抑制

コレステロール低下作用と脂質低下作用

モルホリン誘導体は、コレステロール低下作用と脂質低下作用を示しています .

抗酸化作用

作用機序

Target of Action

2-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .

Mode of Action

The compound interacts with its targets through the morpholine scaffold, which is often utilized by the pharmaceutical industry in drug design due to the improvement in pharmacokinetic properties it can confer

Pharmacokinetics

The presence of the morpholine scaffold in the compound is known to improve pharmacokinetic properties .

Result of Action

2-(Morpholinomethyl)benzaldehyde has demonstrated antimalarial and antiproliferative activities . Specifically, it has shown potent antiproliferative activities against the U937 leukemia-derived cell line . .

Safety and Hazards

特性

IUPAC Name |

2-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZNTOVVELIJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594580 | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736991-21-2 | |

| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

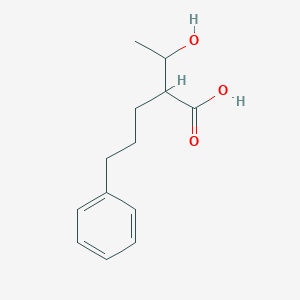

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。